2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
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Overview
Description
The compound “2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanylphenyl group, an oxadiazolyl group, and an isoquinolinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro and methylsulfanyl groups could potentially increase its lipophilicity compared to a similar compound without these groups .Scientific Research Applications
Antimicrobial Properties
Compounds structurally related to 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one have demonstrated potential as antimicrobial agents. For example, derivatives of quinazolinone, which share structural similarities, have been screened for antibacterial and antifungal activities against various microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007); (Desai et al., 2011).
Anti-inflammatory and Analgesic Potential
Research on quinazoline derivatives has also explored their anti-inflammatory and analgesic properties. Some newly synthesized quinazoline derivatives have shown potential in these areas, suggesting that related compounds such as 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one might exhibit similar biological activities (Farag et al., 2012).
Crystallographic Studies
The compound's structural analogs have been the subject of crystallographic studies to understand their molecular structure and interactions. Such studies can provide insights into the physical properties and potential applications of the compound in various fields, including pharmaceuticals (Mandal & Patel, 2018).
Antituberculosis Activity
Some quinoline derivatives, which are chemically related, have been investigated for their antituberculosis activity. This suggests the possibility of similar compounds being effective against tuberculosis, indicating a potential area of application for 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one (Chitra et al., 2011).
Synthesis and Characterization
Various synthetic methods and characterization studies on related compounds provide a framework for understanding the chemical properties and potential applications of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one. These studies contribute to the development of new pharmaceuticals and materials (Jones, 1969).
Mechanism of Action
Mode of Action
The mode of action of STL104366 is unique and targets the core abnormalities in patients with certain conditions . It reduces specific neuronal activity, improving symptoms of various disorders .
Biochemical Pathways
It is known that stl104366 has a significant impact on neuronal activity, which suggests that it may affect pathways related to neurotransmission .
Result of Action
STL104366 has been shown to have a significant impact on neuronal activity, improving symptoms of various disorders .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c1-31-18-11-9-15(10-12-18)22-26-23(30-27-22)21-14-28(17-6-4-5-16(25)13-17)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJRWXPCHUROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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